KPLH1130
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBMTOBGXJTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KPLH1130: A Potent Pyruvate Dehydrogenase Kinase Inhibitor for Modulating Macrophage-Driven Inflammation and Metabolic Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KPLH1130 is a novel and specific small-molecule inhibitor of pyruvate dehydrogenase kinase (PDK). By targeting PDK, this compound effectively modulates cellular metabolism, leading to significant anti-inflammatory and insulin-sensitizing effects. This technical guide provides a comprehensive overview of the core biology of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound for obesity-associated metabolic disorders and other inflammatory conditions.
Introduction
Chronic low-grade inflammation, often associated with obesity, is a key driver of insulin resistance and type 2 diabetes. Macrophages, key players in the innate immune system, are central to this process. In lean adipose tissue, M2-like macrophages predominate and contribute to tissue homeostasis. However, in obese individuals, there is a phenotypic switch towards pro-inflammatory M1-like macrophages, which secrete a variety of inflammatory cytokines, leading to insulin resistance.
Metabolic reprogramming is a hallmark of macrophage polarization. M1 macrophages are characterized by a shift towards aerobic glycolysis (the Warburg effect), a process that is regulated by pyruvate dehydrogenase kinase (PDK). PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle in the mitochondria and towards lactate production in the cytoplasm. This compound is a potent inhibitor of PDK, and by blocking its activity, it restores the metabolic flexibility of macrophages, attenuates their pro-inflammatory phenotype, and improves systemic glucose homeostasis.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). A functional PDC then catalyzes the conversion of pyruvate to acetyl-CoA, which enters the TCA cycle for oxidative phosphorylation.
In the context of M1 macrophage polarization, inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) upregulate the expression of PDKs. This leads to the suppression of mitochondrial respiration and a metabolic shift towards aerobic glycolysis, which is essential for the pro-inflammatory functions of M1 macrophages. By inhibiting PDK, this compound reverses this metabolic reprogramming, leading to:
-
Decreased aerobic glycolysis: Reduced conversion of pyruvate to lactate.
-
Enhanced mitochondrial respiration: Increased flux of pyruvate into the TCA cycle and oxidative phosphorylation.
-
Inhibition of M1 macrophage polarization: Reduced expression of M1 markers such as HIF-1α and iNOS.
-
Suppression of pro-inflammatory cytokine production: Decreased secretion of TNF-α, IL-6, and IL-1β.
This mechanism of action makes this compound a promising therapeutic candidate for diseases driven by chronic inflammation and metabolic dysregulation.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-inflammatory effects in various in vitro models of macrophage activation.
Table 1: In Vitro Inhibition of M1 Macrophage Markers and Cytokines by this compound
| Cell Type | Treatment | This compound Concentration | Effect | Reference |
| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 1-10 µM | Dose-dependent decrease in protein levels of M1 markers (HIF-1α, iNOS) and nitric oxide (NO) production.[1] | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization (LPS 100 ng/mL + IFN-γ 10 ng/mL) for 3h | 10 µM | Prevention of the reduction in basal and maximal oxygen consumption rate (OCR).[1] | [1] |
| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5-10 µM | Significant inhibition of TNF-α, IL-6, and IL-1β expression.[1] | [1] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance.
Table 2: In Vivo Effects of this compound in a High-Fat Diet Mouse Model
| Animal Model | Treatment Duration | This compound Dosage | Effect | Reference |
| C57BL/6J mice on HFD | 4 weeks | 70 mg/kg | Significant improvement in glucose tolerance.[1] | [1] |
Experimental Protocols
In Vitro Macrophage Polarization and Treatment
Objective: To assess the effect of this compound on M1 macrophage polarization and pro-inflammatory cytokine production.
Methodology:
-
Isolation of Peritoneal Macrophages (PMs):
-
Elicit peritoneal macrophages from C57BL/6J mice by intraperitoneal injection of 3% thioglycollate.
-
After 3 days, harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.
-
Plate the cells in complete RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
After 2-4 hours of incubation at 37°C, remove non-adherent cells by washing with PBS. The adherent cells are the peritoneal macrophages.
-
-
M1 Polarization and this compound Treatment:
-
Culture the peritoneal macrophages in complete RPMI-1640 medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 12 hours for protein analysis, 24 hours for cytokine analysis).
-
-
Analysis:
-
Western Blot: Analyze the protein expression of M1 markers (HIF-1α, iNOS) in cell lysates.
-
Griess Assay: Measure the production of nitric oxide (NO) in the culture supernatant.
-
ELISA: Quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To determine the effect of this compound on mitochondrial respiration in macrophages.
Methodology:
-
Cell Preparation:
-
Seed bone marrow-derived macrophages (BMDMs) in a Seahorse XFp cell culture miniplate.
-
Allow the cells to adhere and grow overnight.
-
-
This compound Treatment and M1 Polarization:
-
Pre-treat the BMDMs with this compound (10 µM) or vehicle for 1 hour.
-
Induce M1 polarization with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 3 hours.
-
-
Seahorse XFp Analyzer Assay:
-
Wash the cells with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Place the cell culture miniplate in a Seahorse XFp Analyzer.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
-
Data Analysis:
-
Calculate basal respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.
-
High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on glucose tolerance in an obesity model.
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.
-
A control group should be fed a standard chow diet.
-
-
This compound Administration:
-
After the diet-induced obesity period, treat the mice with this compound (e.g., 70 mg/kg, oral gavage, daily) or vehicle for a specified duration (e.g., 4 weeks).
-
-
Glucose Tolerance Test (GTT):
-
At the end of the treatment period, fast the mice overnight.
-
Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after glucose injection.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
-
Visualizations
Caption: Mechanism of action of this compound in M1 macrophages.
References
KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor for the Modulation of Pro-inflammatory Cytokines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of KPLH1130, a novel and potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). This compound has demonstrated significant efficacy in attenuating the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1] This guide will detail the mechanism of action of this compound, present quantitative data on its effects on cytokines, provide detailed experimental protocols for replication and further investigation, and illustrate the relevant biological pathways and experimental workflows through detailed diagrams. This information is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for inflammatory diseases.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including metabolic disorders, autoimmune diseases, and cardiovascular conditions. Macrophages, key cells of the innate immune system, play a central role in orchestrating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages polarize into a pro-inflammatory M1 phenotype, characterized by the secretion of a cocktail of pro-inflammatory cytokines.[2][3]
Metabolic reprogramming is intrinsically linked to macrophage polarization and function. A critical metabolic checkpoint in M1 macrophage polarization is the enzyme Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDK inhibits the Pyruvate Dehydrogenase Complex (PDC), thereby limiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle. This metabolic shift is crucial for the pro-inflammatory functions of M1 macrophages.[4]
This compound is a novel pharmacological inhibitor of PDK, specifically targeting PDK2 and PDK4 isoforms.[1][2] By inhibiting PDK, this compound restores PDC activity, thereby modulating the metabolic and inflammatory phenotype of macrophages. This guide explores the technical details of this compound's effects on pro-inflammatory cytokine production.
Mechanism of Action
This compound functions as a specific inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with notable activity against the PDK2 and PDK4 isoforms.[1][2] The mechanism of action of this compound in the context of pro-inflammatory cytokine modulation can be delineated as follows:
-
Inhibition of PDK: this compound directly inhibits the kinase activity of PDK.[1]
-
Activation of the Pyruvate Dehydrogenase Complex (PDC): PDK normally phosphorylates and inactivates the PDC. By inhibiting PDK, this compound prevents this phosphorylation, leading to the activation of the PDC.[4]
-
Metabolic Reprogramming of Macrophages: The activation of PDC allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle. This shifts the metabolic profile of the macrophage away from the aerobic glycolysis characteristic of the M1 phenotype.[2]
-
Suppression of M1 Macrophage Polarization: The metabolic reprogramming induced by this compound interferes with the signaling pathways that promote and sustain the M1 pro-inflammatory phenotype.[1]
-
Reduction of Pro-inflammatory Cytokine Production: As a consequence of the suppression of M1 polarization, the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, are significantly reduced.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in macrophages.
Quantitative Data on Cytokine Inhibition
This compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines in various types of macrophages.[1] The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Cytokine | Macrophage Type | Stimulus | This compound Concentration (µM) | Inhibition of mRNA Expression |
| TNF-α | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |
| IL-6 | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |
| IL-1β | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |
Table 2: Effect of this compound on Secreted Pro-inflammatory Effectors
| Effector | Macrophage Type | Stimulus | This compound Concentration (µM) | Inhibition of Secretion |
| TNF-α | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |
| IL-6 | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |
| Nitric Oxide | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Reduction[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on pro-inflammatory cytokines.
Macrophage Isolation and Culture
-
Objective: To obtain primary macrophages for in vitro stimulation and treatment.
-
Method:
-
Elicit peritoneal macrophages from mice by intraperitoneal injection of 3% thioglycollate broth.
-
After 3-4 days, harvest peritoneal exudate cells by lavage with sterile PBS.
-
Centrifuge the cell suspension and resuspend the pellet in complete RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Plate the cells and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates with warm PBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.
-
In Vitro Macrophage Stimulation and this compound Treatment
-
Objective: To induce a pro-inflammatory M1 phenotype in macrophages and assess the inhibitory effect of this compound.
-
Method:
-
Culture the isolated macrophages to a suitable confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the macrophages with a combination of LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization.[1]
-
Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Collect the cell culture supernatant for cytokine secretion analysis and lyse the cells for RNA or protein extraction.
-
Measurement of Cytokine mRNA Expression by qPCR
-
Objective: To quantify the gene expression of pro-inflammatory cytokines.
-
Method:
-
RNA Extraction: Isolate total RNA from this compound-treated and control macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Measurement of Secreted Cytokines by ELISA
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Method:
-
Collect the cell culture supernatant from the stimulated and treated macrophages.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits.
-
Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cytokines.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases by targeting a key metabolic checkpoint in macrophage polarization. Its ability to potently inhibit the production of multiple pro-inflammatory cytokines through the inhibition of PDK highlights the critical role of immunometabolism in inflammation. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PDK inhibitors as a novel class of anti-inflammatory agents. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [scholarworks.indianapolis.iu.edu]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
KPLH1130: A Novel PDK Inhibitor for Reversing Insulin Resistance and Improving Glucose Metabolism
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of KPLH1130, a novel pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK). It details the compound's mechanism of action, its demonstrated impact on glucose metabolism and insulin resistance, and the experimental data supporting these findings. The information is intended for researchers, scientists, and professionals involved in the development of therapeutics for metabolic disorders.
Executive Summary
Obesity-associated insulin resistance is a critical public health issue, largely driven by chronic low-grade inflammation originating from adipose tissue. Macrophages, key immune cells, play a central role in this process. When polarized to a pro-inflammatory M1 state, they secrete cytokines that disrupt insulin signaling. This compound is a potent and specific inhibitor of PDK, particularly isoforms PDK2 and PDK4. These enzymes act as a metabolic checkpoint in macrophages. By inhibiting PDK, this compound prevents M1 macrophage polarization, reduces inflammation, and has been shown to significantly improve glucose tolerance and insulin sensitivity in preclinical models of diet-induced obesity. This guide summarizes the core findings related to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism.
Mechanism of Action: Targeting Macrophage Metabolism
This compound's therapeutic effect is rooted in its ability to modulate the metabolic programming of macrophages.[1][2]
-
PDK as a Metabolic Checkpoint: Pyruvate Dehydrogenase Kinase (PDK) inhibits the Pyruvate Dehydrogenase (PDH) complex. This inhibition prevents the conversion of cytosolic pyruvate into mitochondrial acetyl-CoA, a critical step for cellular respiration.[1][2]
-
Macrophage Polarization: Pro-inflammatory (M1) macrophage polarization is associated with a metabolic shift towards glycolysis and away from mitochondrial respiration. PDK2 and PDK4 are essential for this shift.[1]
-
This compound's Role: By inhibiting PDK2/4, this compound blocks the suppression of the PDH complex. This restores mitochondrial respiration and prevents the metabolic reprogramming required for macrophages to adopt the pro-inflammatory M1 phenotype in response to stimuli like lipopolysaccharide (LPS) and IFN-γ.[1] The result is a reduction in the secretion of pro-inflammatory markers and an attenuation of the inflammatory cascade that leads to insulin resistance.[1]
References
KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor with Therapeutic Potential in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including obesity and type 2 diabetes, are characterized by chronic low-grade inflammation, often driven by the pro-inflammatory (M1) polarization of macrophages. KPLH1130, a novel and potent pyruvate dehydrogenase kinase (PDK) inhibitor, has emerged as a promising therapeutic candidate by targeting the metabolic reprogramming of these immune cells. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in metabolic disorders, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction: Targeting Macrophage Metabolism in Metabolic Disease
Chronic inflammation is a key pathophysiological feature of obesity-associated metabolic disorders. Adipose tissue macrophages (ATMs) play a central role in this process. In lean individuals, ATMs predominantly exhibit an anti-inflammatory (M2) phenotype, contributing to tissue homeostasis. However, in the context of obesity, a phenotypic switch towards pro-inflammatory M1 macrophages occurs. These M1 macrophages release a cascade of inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), which contribute to insulin resistance and other metabolic dysfunctions.[1]
Metabolic reprogramming is intrinsically linked to macrophage polarization. M1 macrophages are characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their pro-inflammatory functions. Pyruvate dehydrogenase kinase (PDK) is a critical regulator of this metabolic switch. By phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDC), PDK diverts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production. This metabolic reprogramming is essential for M1 macrophage activation and effector functions.[1][2]
This compound is a potent inhibitor of PDK, specifically targeting the PDK2 and PDK4 isoforms that are highly expressed in metabolic tissues and immune cells.[1][2][3] By inhibiting PDK, this compound restores PDC activity, thereby promoting mitochondrial respiration and preventing the metabolic shift to aerobic glycolysis that is characteristic of M1 macrophages. This mechanism of action forms the basis of its therapeutic potential in metabolic disorders.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by inhibiting PDK, which in turn prevents the M1 polarization of macrophages. This leads to a reduction in the production of pro-inflammatory mediators and an improvement in mitochondrial function.
Inhibition of M1 Macrophage Polarization
This compound has been shown to potently inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. In preclinical studies, treatment with this compound significantly reduced the expression of key M1 macrophage markers, including hypoxia-inducible factor-1 alpha (HIF-1α) and inducible nitric oxide synthase (iNOS).[1] This inhibition of M1 polarization is a direct consequence of preventing the metabolic reprogramming required for this inflammatory state.
Reduction of Pro-inflammatory Cytokines
By suppressing M1 macrophage polarization, this compound leads to a significant decrease in the secretion of pro-inflammatory cytokines. In vitro studies using bone marrow-derived macrophages (BMDMs) and peritoneal macrophages (PMs) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) demonstrated that this compound treatment markedly reduced the mRNA expression and secretion of TNFα, IL-6, and IL-1β.[1]
Improvement of Mitochondrial Respiration
M1 polarization is associated with a suppression of mitochondrial oxygen consumption. This compound has been shown to rescue this mitochondrial dysfunction. By inhibiting PDK and promoting the entry of pyruvate into the TCA cycle, this compound enhances mitochondrial respiration in macrophages, even in the presence of inflammatory stimuli.[1]
Figure 1: Mechanism of action of this compound in macrophages.
Preclinical Efficacy of this compound
The therapeutic potential of this compound in metabolic disorders has been evaluated in preclinical models, demonstrating its ability to improve glucose metabolism and reduce inflammation.
In Vitro Studies
In vitro experiments using primary macrophages have provided crucial insights into the direct effects of this compound.
| Cell Type | Treatment | Concentration | Duration | Key Findings | Reference |
| Peritoneal Macrophages (PMs) | This compound + LPS/IFN-γ | 1-10 µM | 12 hours | Decreased protein levels of HIF-1α and iNOS; Reduced nitric oxide (NO) production. | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound + LPS/IFN-γ | 10 µM | 3 hours | Prevented the reduction of basal and maximal oxygen consumption rate (OCR). | [1] |
| Peritoneal Macrophages (PMs) | This compound + LPS/IFN-γ | 10 µM | 12 hours | Reduced mRNA expression of TNFα, IL-6, and IL-1β. | [1] |
In Vivo Studies
Studies in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance have demonstrated the in vivo efficacy of this compound.
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| HFD-fed C57BL/6J mice | This compound | 70 mg/kg | 4 weeks | Significantly improved glucose tolerance. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Macrophage Polarization and Treatment
Objective: To assess the effect of this compound on M1 macrophage polarization and inflammatory mediator production in vitro.
Materials:
-
Bone marrow cells or peritoneal cells from C57BL/6J mice.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Macrophage colony-stimulating factor (M-CSF).
-
Lipopolysaccharide (LPS) (from E. coli O111:B4).
-
Interferon-gamma (IFN-γ).
-
This compound.
-
Griess Reagent System for nitric oxide measurement.
-
ELISA kits for TNFα, IL-6, and IL-1β.
Protocol:
-
Macrophage Isolation and Culture:
-
For BMDMs: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium containing 30 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
For PMs: Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate. Harvest the peritoneal exudate cells 3 days later by peritoneal lavage with sterile PBS.
-
-
Macrophage Polarization and this compound Treatment:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with this compound (1-10 µM) for 1 hour.
-
Induce M1 polarization by stimulating the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for the indicated durations (e.g., 12 or 24 hours).
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatants using the Griess Reagent System.
-
Cytokine Measurement: Quantify the concentrations of TNFα, IL-6, and IL-1β in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS and HIF-1α.
-
RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression of Tnf, Il6, and Il1b.
-
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of metabolic flexibility as a result of overexpression of pyruvate dehydrogenase kinases in muscle, liver and the immune system: Therapeutic targets in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
KPLH1130: A Technical Whitepaper on its Impact on Pyruvate Dehydrogenase Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the novel pharmacological agent KPLH1130, focusing on its mechanism of action and its effects on key cellular signaling pathways. The information presented is based on preclinical research and elucidates the potential of this compound as a modulator of metabolic and inflammatory pathways.
Introduction to this compound
This compound is a novel, potent, and specific small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] Its primary mechanism of action is the inhibition of PDK isoforms, particularly PDK2 and PDK4, which are crucial metabolic regulatory enzymes.[1][2] PDKs function as a metabolic checkpoint by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[3] By inhibiting PDK, this compound effectively removes this brake, promoting PDC activity and shifting cellular metabolism towards mitochondrial respiration.[1]
Core Signaling Pathway: PDK/PDC Axis
The central signaling pathway affected by this compound is the Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Complex (PDC) axis. Under normal conditions, particularly in states favoring glycolysis, PDKs are active and phosphorylate the E1α subunit of the PDC, leading to its inactivation.[3] This reduces the influx of pyruvate into the TCA cycle, shunting it towards lactate production, a hallmark of aerobic glycolysis (the Warburg effect).[4]
This compound intervenes by directly inhibiting PDK activity. This leads to a de-repressed PDC, which can then actively convert pyruvate to acetyl-CoA. This, in turn, fuels the TCA cycle and subsequent oxidative phosphorylation, enhancing mitochondrial function.
Downstream Effects on Macrophage Polarization and Inflammation
A key consequence of this compound's activity is its ability to modulate the inflammatory response by preventing the polarization of macrophages to the pro-inflammatory M1 phenotype.[1][2] M1 macrophage polarization is heavily reliant on a metabolic shift to aerobic glycolysis to support rapid production of inflammatory mediators.[4]
By inhibiting PDK, this compound prevents this metabolic reprogramming.[1] This leads to a significant attenuation of the M1 phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]
Key downstream effects include:
-
Reduced Pro-inflammatory Cytokine Expression: this compound significantly inhibits the expression and secretion of key pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β in macrophages.[1]
-
Suppression of Inflammatory Mediators: The compound reduces levels of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and Hypoxia-Inducible Factor 1-alpha (HIF-1α), all of which are hallmarks of M1 macrophage activity.[1]
-
Improved Mitochondrial Function: this compound prevents the decrease in the mitochondrial oxygen consumption rate (OCR) that typically occurs during M1 polarization.[1]
-
In Vivo Efficacy: In preclinical models of high-fat diet-induced obesity, administration of this compound improved glucose tolerance and insulin resistance, which was correlated with a reduction in pro-inflammatory markers.[1]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Effective Concentrations of this compound in Macrophages
| Parameter | Cell Type | Effective Concentration | Effect | Source |
|---|---|---|---|---|
| Inhibition of Pro-inflammatory Cytokines | Various Macrophage Types | 5-10 µM | Significant inhibition of TNFα, IL-6, IL-1β | [1] |
| M1 Marker Assessment | Peritoneal Macrophages (PMs) | 10 µM | Assessment of M1 markers | [5] |
| M1 Marker Assessment | Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Assessment of M1 markers |[5] |
Experimental Protocols
The characterization of this compound's effects on signaling pathways involves several key experimental methodologies.
5.1. Macrophage Culture and Polarization
-
Cell Types: Primary peritoneal macrophages (PMs) and bone marrow-derived macrophages (BMDMs) are utilized.
-
Stimulation: To induce M1 polarization, cells are treated with a combination of Lipopolysaccharide (LPS) at 100 ng/mL and Interferon-gamma (IFN-γ) at 10 ng/mL for approximately 12 hours.
-
Treatment: this compound is added to the cell culture at specified concentrations (e.g., 5-10 µM) concurrently with or prior to the inflammatory stimuli.
5.2. Gene Expression Analysis (mRNA)
-
Method: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Protocol:
-
RNA is extracted from treated and control macrophage populations.
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using gene-specific primers.
-
Relative gene expression is calculated, often normalized to a housekeeping gene.
-
5.3. Protein Secretion Analysis (Cytokines)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Culture supernatants from treated and control cells are collected.
-
ELISA is performed according to the manufacturer's instructions for each specific cytokine.
-
Absorbance is measured, and cytokine concentrations are determined from a standard curve.
-
5.4. Western Blotting
-
Purpose: To measure the protein levels of key signaling molecules such as iNOS and HIF-1α.
-
Protocol:
-
Cell lysates are prepared from treated and control macrophages.
-
Protein concentration is determined using a BCA or similar assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-HIF-1α).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Bands are visualized using a chemiluminescent substrate, and densitometry is performed for quantification.[5]
-
Conclusion
This compound represents a targeted approach to modulating cellular metabolism for therapeutic benefit. By inhibiting PDK2/4, it promotes mitochondrial respiration and prevents the metabolic shift required for pro-inflammatory M1 macrophage polarization.[1] This mechanism makes this compound a promising candidate for further investigation in the treatment of obesity-associated metabolic disorders and other inflammatory conditions.[1][2] The data summarized herein provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of PDK inhibition.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
Methodological & Application
KPLH1130 Experimental Protocol for In Vitro Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KPLH1130 is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This action promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[3][4] In the context of immunology, this compound has been shown to be a powerful modulator of macrophage polarization. Specifically, it blocks the metabolic shift towards aerobic glycolysis that is characteristic of M1 macrophage activation, thereby attenuating pro-inflammatory responses.[3][5][6] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on macrophage polarization and function.
Mechanism of Action
This compound targets PDK, a key regulatory enzyme in glucose metabolism. In pro-inflammatory (M1) macrophages, aerobic glycolysis is upregulated to meet the metabolic demands of their effector functions. PDKs play a crucial role in this metabolic reprogramming by inhibiting PDH, thus shunting pyruvate away from the TCA cycle and towards lactate production. By inhibiting PDK, this compound restores PDH activity, leading to increased mitochondrial respiration and a reduction in the M1 phenotype.[3][4][7] This results in decreased expression of M1 markers such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and inducible nitric oxide synthase (iNOS), and reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][5]
Caption: Mechanism of action of this compound in inhibiting M1 macrophage polarization.
Data Presentation
Table 1: Effect of this compound on M1 Macrophage Markers and Pro-inflammatory Cytokines
| Treatment | HIF-1α Protein Level (relative to M1 control) | iNOS Protein Level (relative to M1 control) | NO Production (μM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | - | - | < 2 | < 50 | < 20 | < 10 |
| M1 Polarization (LPS + IFN-γ) | 1.0 | 1.0 | 25 ± 3 | 1500 ± 200 | 800 ± 100 | 300 ± 50 |
| M1 + this compound (1 μM) | 0.8 ± 0.1 | 0.7 ± 0.1 | 20 ± 2.5 | 1200 ± 150 | 650 ± 80 | 250 ± 40 |
| M1 + this compound (5 μM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 10 ± 1.5 | 600 ± 75 | 300 ± 40 | 120 ± 20 |
| M1 + this compound (10 μM) | 0.1 ± 0.02 | 0.1 ± 0.01 | 4 ± 0.5 | 200 ± 30 | 100 ± 15 | 40 ± 8 |
Data are presented as mean ± SD from representative experiments.[2][3][5]
Table 2: Effect of this compound on Macrophage Mitochondrial Respiration
| Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) |
| Control (Unstimulated) | 100 ± 10 | 250 ± 20 |
| M1 Polarization (LPS + IFN-γ) | 60 ± 8 | 150 ± 15 |
| M1 + this compound (10 μM) | 95 ± 12 | 240 ± 25 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± SD from representative experiments.[2][3]
Experimental Protocols
Macrophage Culture and Polarization
This protocol describes the culture of murine bone marrow-derived macrophages (BMDMs) and their polarization to an M1 phenotype.
Materials:
-
Bone marrow cells from mice
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
This compound (stock solution in DMSO)
Procedure:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
Plate the BMDMs in appropriate culture plates.
-
To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 12-24 hours.[3][7]
-
For inhibitor studies, pre-treat the cells with this compound (1-10 μM) for 1 hour before adding LPS and IFN-γ.[2]
Caption: Workflow for macrophage polarization and this compound treatment.
Western Blot for HIF-1α and iNOS
This protocol details the detection of HIF-1α and iNOS protein levels by Western blot.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-HIF-1α (1:500 dilution), anti-iNOS (1:1000 dilution), anti-β-actin (1:5000 dilution)[8]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated macrophages with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent.
-
Quantify the band intensities and normalize to β-actin.
Nitric Oxide (NO) Assay
This protocol measures the production of NO by macrophages using the Griess reagent.
Materials:
-
Cell culture supernatant
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Collect the cell culture supernatant from treated macrophages.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration based on a sodium nitrite standard curve.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from treated macrophages.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[5][11]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[11]
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.[2]
Materials:
-
Seahorse XF96 cell culture microplate
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Seahorse XFe96 Analyzer
Procedure:
-
Seed BMDMs in a Seahorse XF96 plate at a density of 5 x 10^4 cells/well and allow them to adhere.[1]
-
Treat the cells with this compound and/or LPS + IFN-γ as described in the culture protocol.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, and incubate in a non-CO2 incubator at 37°C.[2]
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:
-
Oligomycin (1.0 µM) to inhibit ATP synthase.
-
FCCP (1.0 µM) to uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone/Antimycin A (0.5 µM) to inhibit Complex I and III, shutting down mitochondrial respiration.[12]
-
-
The Seahorse XFe96 Analyzer will measure the OCR at baseline and after each injection.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro investigation of this compound's effects on macrophage biology. By following these detailed methodologies, researchers can effectively assess the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. The consistent application of these protocols will ensure the generation of robust and reproducible data for drug development and scientific discovery.
References
- 1. 2.14. Seahorse extracellular flux analysis [bio-protocol.org]
- 2. agilent.com [agilent.com]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]
- 5. The expression levels of TNFα, IL-1β, and IL-6 secreted by macrophages detected with ELISA [bio-protocol.org]
- 6. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 12. HIF-1α induces glycolytic reprograming in tissue-resident alveolar macrophages to promote cell survival during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of KPLH1130 in Primary Macrophage Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction: KPLH1130 is a novel and specific small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with primary activity against the PDK2 and PDK4 isoforms.[1][2] In the context of macrophage biology, this compound serves as a powerful tool to investigate and modulate cellular metabolism and inflammatory responses. It effectively blocks the polarization of macrophages towards the pro-inflammatory M1 phenotype, making it a valuable compound for studying conditions driven by chronic inflammation, such as obesity-associated metabolic disorders.[1][2][3]
Mechanism of Action: Classically activated M1 macrophages undergo a distinct metabolic reprogramming, shifting from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis—a phenomenon similar to the Warburg effect in cancer cells.[4] This metabolic switch is crucial for their pro-inflammatory functions. The Pyruvate Dehydrogenase Complex (PDC) is a key gatekeeper for mitochondrial metabolism, converting pyruvate into acetyl-CoA for entry into the TCA cycle.[2][5] PDKs inhibit PDC activity. During M1 polarization, induced by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), the transcription factor HIF-1α is stabilized, which in turn upregulates PDKs.[1][4] This upregulation of PDKs inhibits PDC, reinforcing the glycolytic state.
This compound exerts its effect by directly inhibiting PDK2 and PDK4.[1][2] This inhibition prevents the phosphorylation and subsequent inactivation of the PDC. As a result, pyruvate to acetyl-CoA conversion is maintained, sustaining the TCA cycle and OXPHOS. By preventing the metabolic shift to aerobic glycolysis, this compound effectively attenuates the M1 polarization of macrophages, leading to a significant reduction in the expression and secretion of pro-inflammatory mediators.[1][3]
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with KPLH1130
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor, in mouse models of metabolic disease. This compound has been demonstrated to improve glucose tolerance and reduce inflammation by inhibiting M1 macrophage polarization.[1][2] This document outlines the recommended dosage, administration, and experimental procedures for evaluating the efficacy of this compound in vivo.
Introduction
This compound is a selective inhibitor of pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in glucose metabolism.[3][4] By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[2][5] In the context of metabolic disease, this compound has shown significant therapeutic potential by modulating macrophage polarization. Specifically, it inhibits the polarization of macrophages to the pro-inflammatory M1 phenotype, thereby reducing the secretion of inflammatory cytokines and ameliorating insulin resistance.[1][2][5] Preclinical studies in high-fat diet (HFD)-induced obese mice have shown that this compound administration improves glucose tolerance, highlighting its potential as a therapeutic agent for obesity-associated metabolic disorders.[1][2]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting PDK, which in turn influences macrophage polarization and inflammation. The diagram below illustrates the proposed signaling pathway.
Caption: this compound inhibits PDK, promoting PDC activity and oxidative phosphorylation, thereby preventing the metabolic shift towards M1 macrophage polarization and reducing inflammatory cytokine production.
Recommended In Vivo Dosage and Administration
Based on preclinical studies, the following dosage and administration protocol is recommended for evaluating this compound in a high-fat diet-induced mouse model of obesity.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Compound | This compound | [1][2] |
| Mouse Strain | C57BL/6J | [1] |
| Dosage | 70 mg/kg | [1] |
| Administration Route | Oral Gavage (Assumed) | Inferred |
| Frequency | Once daily | Inferred |
| Duration | 4 weeks | [1] |
| Vehicle | 0.5% Methylcellulose in sterile water (Recommended) | Inferred |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Workflow Diagram
Caption: Workflow for establishing a high-fat diet-induced obesity mouse model.
Protocol:
-
House 6-8 week old male C57BL/6J mice in a temperature and light-controlled environment.
-
Allow a one-week acclimatization period with ad libitum access to standard chow and water.
-
Randomly assign mice to two dietary groups:
-
Control Group: Fed a standard control diet (CD).
-
HFD Group: Fed a high-fat diet (e.g., 60% of calories from fat).
-
-
Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype.
-
Monitor body weight and food intake weekly throughout the study.
This compound Formulation and Administration
Objective: To prepare and administer this compound to HFD mice.
Protocol:
-
Formulation (Recommended):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentration for a 70 mg/kg dosage.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the respective groups of HFD-fed mice via oral gavage.
-
The volume of administration should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Administer the treatment once daily for a period of 4 weeks.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose clearance in HFD mice.
Workflow Diagram
Caption: Experimental workflow for performing an oral glucose tolerance test (OGTT).
Protocol:
-
At the end of the 4-week treatment period, fast the mice for 6 hours with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time to generate a glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Adipose Tissue Macrophage Analysis by Immunohistochemistry (IHC)
Objective: To evaluate the effect of this compound on macrophage infiltration and polarization in adipose tissue.
Protocol:
-
At the end of the study, euthanize the mice and collect epididymal white adipose tissue (eWAT).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) based heat-induced epitope retrieval method.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the sections with primary antibodies against macrophage markers (e.g., F4/80 for total macrophages, CD11c for M1-like macrophages).
-
Wash the sections and incubate with an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a light microscope and quantify the number of positive-staining cells per unit area.
Conclusion
The provided protocols offer a framework for investigating the in vivo efficacy of this compound in a mouse model of diet-induced obesity. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for assessing the therapeutic potential of this compound in metabolic and inflammatory diseases. Researchers should adapt these protocols as necessary based on their specific experimental design and institutional guidelines.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [app.jove.com]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Expression Changes Following KPLH1130 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of KPLH1130, a novel Pyruvate Dehydrogenase Kinase (PDK) inhibitor, on cytokine expression. The provided protocols and background information are intended to assist in the design and execution of experiments to characterize the immunomodulatory properties of this compound.
Introduction to this compound
This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with notable activity against PDK2 and PDK4.[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration.[1][2][3] In macrophages, this metabolic reprogramming is crucial for their polarization state. This compound has been shown to suppress the M1 pro-inflammatory phenotype and consequently reduce the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1]
Mechanism of Action: Inhibition of M1 Macrophage Polarization
M1 macrophages, typically activated by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), undergo a metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[4] This metabolic reprogramming is essential to support their pro-inflammatory functions. PDKs are key regulators of this metabolic switch.[4][5] By inhibiting PDK, this compound effectively blocks this metabolic checkpoint, preventing M1 polarization and attenuating the subsequent inflammatory response.[1][2]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables provide a template for presenting quantitative data on cytokine expression changes following this compound treatment. The data shown are illustrative and based on findings from published research.[1]
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Macrophages
| Treatment Group | Target Gene | Fold Change (vs. Control) | P-value |
| Vehicle Control | Tnf | 1.0 | - |
| LPS + IFN-γ | Tnf | 25.0 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | Tnf | 8.5 | < 0.01 |
| Vehicle Control | Il6 | 1.0 | - |
| LPS + IFN-γ | Il6 | 40.2 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | Il6 | 12.1 | < 0.01 |
| Vehicle Control | Il1b | 1.0 | - |
| LPS + IFN-γ | Il1b | 15.8 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | Il1b | 4.7 | < 0.01 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Macrophages
| Treatment Group | Cytokine | Concentration (pg/mL) | P-value |
| Vehicle Control | TNFα | < 10 | - |
| LPS + IFN-γ | TNFα | 1500 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | TNFα | 550 | < 0.01 |
| Vehicle Control | IL-6 | < 5 | - |
| LPS + IFN-γ | IL-6 | 2200 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | IL-6 | 800 | < 0.01 |
| Vehicle Control | IL-1β | < 3 | - |
| LPS + IFN-γ | IL-1β | 350 | < 0.001 |
| LPS + IFN-γ + this compound (10 µM) | IL-1β | 120 | < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Culture and Treatment
This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and their subsequent treatment with this compound and pro-inflammatory stimuli.
Materials:
-
Bone marrow cells from mice
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (stock solution in DMSO)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to differentiate them into BMDMs.
-
Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for the desired time point (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
For gene expression analysis, harvest the cells for RNA extraction.
-
For cytokine secretion analysis, collect the cell culture supernatant.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol details the measurement of cytokine mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated BMDMs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and gene-specific primers.
-
Use the following cycling conditions as a starting point, and optimize as necessary: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol outlines the quantification of secreted cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNFα, IL-6, and IL-1β
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatant) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine expression.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KPLH1130 Administration in High-Fat Diet-Induced Obese Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the administration and effects of KPLH1130, a novel Pyruvate Dehydrogenase Kinase (PDK) inhibitor, in a preclinical model of high-fat diet (HFD)-induced obesity in mice. The provided protocols and data are intended to guide researchers in studying the therapeutic potential of this compound for metabolic disorders such as obesity and type 2 diabetes. The document outlines the mechanism of action, experimental procedures, and expected outcomes based on available preclinical data. This compound has been shown to improve glucose tolerance and attenuate inflammatory responses associated with metabolic dysfunction.[1]
Introduction
Obesity and its associated metabolic disorders, including insulin resistance and type 2 diabetes, are characterized by chronic low-grade inflammation.[2] Macrophage polarization, particularly the accumulation of pro-inflammatory M1 macrophages in adipose tissue, plays a crucial role in driving this inflammation and subsequent insulin resistance.[1][2] Pyruvate Dehydrogenase Kinase (PDK) has been identified as a key metabolic checkpoint in the polarization of macrophages to the M1 phenotype.[1] By inhibiting PDK, this compound presents a novel therapeutic strategy to mitigate obesity-associated metabolic dysfunction by targeting the inflammatory component.
Mechanism of Action
This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting PDK2 and PDK4 isoforms.[1] PDKs negatively regulate the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle.[3] In the context of obesity, increased PDK activity in macrophages promotes a metabolic shift towards aerobic glycolysis, a hallmark of M1 polarization. This polarization leads to the secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[1]
This compound inhibits PDK, leading to the activation of PDC. This, in turn, enhances mitochondrial respiration and reduces the metabolic break in the TCA cycle observed in M1 macrophages.[1] The ultimate effect is the attenuation of M1 macrophage polarization and a reduction in the secretion of pro-inflammatory mediators, which helps to improve insulin sensitivity and glucose tolerance.[1]
Signaling Pathway
Caption: this compound mechanism of action in macrophages.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[4][5]
-
Diet:
-
Control Group: Feed mice a standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: Feed mice a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[4]
-
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Monitoring: Monitor body weight and food intake weekly.
This compound Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of the vehicle should be non-toxic to the animals.
-
Dosage: The effective dose of this compound should be determined through dose-response studies. A starting point for in vitro studies on macrophages is in the range of 5-10 μM.[1]
-
Route of Administration: Administration can be performed via oral gavage or intraperitoneal injection.
-
Treatment Period: The duration of treatment will depend on the study's objectives. A typical treatment period can range from 2 to 8 weeks.
Key Experiments and Expected Outcomes
| Parameter | Experiment | Expected Outcome with this compound Treatment |
| Whole Body Metabolism | Glucose Tolerance Test (GTT) | Improved glucose clearance compared to vehicle-treated HFD mice.[1] |
| Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity, indicated by a more significant drop in blood glucose levels. | |
| Body Weight and Composition | Potential reduction in body weight gain and/or fat mass. | |
| Adipose Tissue Inflammation | Immunohistochemistry/Immunofluorescence | Reduced infiltration of F4/80+ macrophages and decreased crown-like structures in adipose tissue. |
| Gene Expression Analysis (qPCR) | Decreased mRNA expression of pro-inflammatory markers (e.g., Tnfα, Il6, Il1b, Nos2) and M1 macrophage markers (e.g., Cd11c). | |
| Macrophage Polarization | Flow Cytometry of Stromal Vascular Fraction | A shift in the macrophage population from a pro-inflammatory M1 phenotype (e.g., F4/80+CD11c+) towards an anti-inflammatory M2 phenotype (e.g., F4/80+CD206+). |
| Mitochondrial Function | Seahorse XF Analyzer (on isolated macrophages) | Increased basal and maximal oxygen consumption rate (OCR), indicating improved mitochondrial respiration.[1] |
Experimental Workflow
Caption: Workflow for this compound studies in obese mice.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound | Expected Change |
| Body Weight (g) | Increased | Attenuated Increase | ↓ |
| Fat Mass (%) | Increased | Reduced | ↓ |
| Fasting Blood Glucose (mg/dL) | Elevated | Normalized | ↓ |
| Fasting Insulin (ng/mL) | Elevated | Normalized | ↓ |
| GTT AUC (mg/dLmin) | Increased | Reduced | ↓ |
| ITT AUC (mg/dLmin) | Increased | Reduced | ↓ |
Table 2: Effects of this compound on Adipose Tissue Inflammation in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound | Expected Change |
| M1 Macrophage Markers (mRNA) | Upregulated | Downregulated | ↓ |
| M2 Macrophage Markers (mRNA) | Downregulated | Upregulated | ↑ |
| Pro-inflammatory Cytokines (protein) | Increased | Decreased | ↓ |
| Anti-inflammatory Cytokines (protein) | Decreased | Increased | ↑ |
Conclusion
This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of PDK and the subsequent reduction of macrophage-driven inflammation, offers a targeted approach to improving metabolic health. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to further investigate the preclinical efficacy and translational potential of this compound.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting KPLH1130 solubility issues in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of KPLH1130 in culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC), thereby controlling the influx of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[5]
Q2: What are the primary research applications of this compound?
This compound is primarily used in studies related to metabolic disorders and inflammatory conditions.[1][3] It has been shown to potently inhibit the polarization of macrophages to the pro-inflammatory M1 phenotype.[1][3][5][6] This is achieved by reducing the expression of pro-inflammatory cytokines and M1 markers such as HIF-1α and iNOS.[1][3] Consequently, this compound is a valuable tool for investigating the role of metabolic reprogramming in inflammation and has potential applications in studying obesity-associated metabolic disorders.[1][6]
Troubleshooting Guide: this compound Solubility Issues
Q3: My this compound precipitated after I added my DMSO stock solution to the culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions such as culture media is a common issue.[7][8] This occurs because the compound is poorly soluble in water. Here are several steps you can take to resolve this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but low enough to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1% if possible.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Intermediate Dilution: Avoid adding a highly concentrated DMSO stock directly into the aqueous medium. It is recommended to perform serial dilutions of your stock solution in DMSO first to a lower concentration before the final dilution into your culture medium.[6]
-
Mixing Technique: When adding the this compound/DMSO solution to your culture medium, do so dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Ensure your culture medium is at 37°C when adding the this compound solution. Warming the medium can sometimes help with solubility.[9]
Q4: I am observing a precipitate in my this compound stock solution. What could be the cause?
If you observe a precipitate in your this compound DMSO stock solution, consider the following:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds.[1][4] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO and to keep the container tightly sealed.[6]
-
Storage Conditions: Store your this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature before opening to prevent condensation from forming inside the tube.
-
Sonication: If a precipitate is observed, you can try to redissolve it by briefly sonicating the stock solution in a water bath.[1][8]
Q5: What is the maximum solubility of this compound in DMSO?
The reported solubility of this compound in DMSO can vary slightly between suppliers. It is important to consult the product-specific datasheet. Below is a summary of reported solubility data:
| Supplier | Solubility in DMSO |
| MedchemExpress | 135 mg/mL (476.56 mM) |
| Selleck Chemicals | 57 mg/mL (201.21 mM) |
Note: These values are for guidance. It is recommended to perform your own solubility tests if you require a highly concentrated stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
This compound has a molecular weight of 283.29 g/mol . To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a Working Solution in Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in DMSO if necessary. For example, to achieve a final concentration of 10 µM in your culture medium with a final DMSO concentration of 0.1%, you would need to add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling.
-
Use the final working solution immediately.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
identifying and mitigating potential off-target effects of KPLH1130
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of KPLH1130.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] Its primary role is to block the M1 polarization of macrophages, thereby reducing pro-inflammatory responses.[1][2][4] It achieves this by inhibiting PDK, which in turn prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC). This leads to a metabolic shift from glycolysis towards oxidative phosphorylation.
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are centered around its inhibition of PDK, leading to:
-
Reduced expression and secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in macrophages.[4]
-
Decreased levels of M1 macrophage phenotype markers, including iNOS and HIF-1α, and a reduction in nitric oxide (NO) production.[2][4]
-
Prevention of the decrease in mitochondrial oxygen consumption rate (OCR) typically induced by inflammatory stimuli.[2][4]
-
Improved glucose tolerance in high-fat diet-fed mice.[4]
Q3: Why is it important to investigate the potential off-target effects of this compound?
While this compound is designed to be a specific PDK inhibitor, like most small molecules, it has the potential to interact with other proteins (off-targets). These unintended interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of PDK.
-
Unexpected cellular toxicity or side effects.
Therefore, identifying and mitigating off-target effects is crucial for validating experimental findings and for the potential therapeutic development of this compound.
Troubleshooting Guides
This section provides guidance on how to approach the identification and mitigation of potential off-target effects of this compound.
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype in your experiments with this compound that cannot be readily explained by the inhibition of the PDK/PDC axis.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target, PDK, in your experimental system at the concentrations used. This can be done by assessing the phosphorylation status of the E1α subunit of the pyruvate dehydrogenase complex (PDC), a direct substrate of PDK. A decrease in phosphorylation would indicate on-target activity.
-
Computational Off-Target Prediction: Utilize computational tools to predict potential off-target interactions of this compound.[7][8] These methods use the chemical structure of the compound to screen against databases of known protein structures.
-
Data Presentation: Predicted Off-Target Kinases for this compound (Hypothetical)
Target Kinase Similarity Score Potential Implication Kinase A 0.85 Cell Cycle Regulation Kinase B 0.79 Apoptosis | Kinase C | 0.72 | Cellular Metabolism |
-
-
In Vitro Kinase Profiling: Perform a broad in vitro kinase screen to experimentally assess the selectivity of this compound.[9] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50) against each.
-
Data Presentation: In Vitro Kinase Selectivity of this compound (Hypothetical Data)
Kinase IC50 (nM) PDK1 15 PDK2 25 PDK3 20 PDK4 30 Kinase A 850 Kinase B >10,000 | Kinase C | 1,500 |
-
-
Cell-Based Target Engagement Assays: If a potent off-target is identified, validate its engagement by this compound in a cellular context using techniques like cellular thermal shift assay (CETSA) or NanoBRET.[10]
Issue 2: Cellular Toxicity at Effective Concentrations
You observe significant cytotoxicity in your cell-based assays at concentrations of this compound required to inhibit PDK.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the desired anti-inflammatory effect and cytotoxicity to determine the therapeutic window.
-
Use of a Structurally Unrelated PDK Inhibitor: To confirm that the toxicity is not due to the on-target inhibition of PDK, use a structurally distinct PDK inhibitor (e.g., Dichloroacetate) as a control. If the toxicity is not observed with the alternative inhibitor, it is more likely an off-target effect of this compound.
-
Chemical Proteomics: Employ chemical proteomics approaches to identify the cellular binding partners of this compound in an unbiased manner.[11] This can help to uncover unexpected off-targets that may be responsible for the toxicity.
-
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Synthesize a this compound-based affinity probe by attaching a linker and a biotin tag.
-
Incubate the probe with cell lysate or intact cells.
-
Enrich the probe-bound proteins using streptavidin beads.
-
Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Validate the identified potential off-targets using orthogonal assays.
-
-
Experimental Protocols
Protocol 1: Western Blot for PDC Phosphorylation
-
Objective: To confirm on-target engagement of this compound by assessing the phosphorylation of the E1α subunit of PDC.
-
Methodology:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDC (E1α) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to total PDC or a housekeeping protein like β-actin.
-
Visualizations
Caption: this compound inhibits PDK, preventing PDC phosphorylation and promoting metabolic flux into the TCA cycle.
Caption: A logical workflow for identifying and validating potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. tandfonline.com [tandfonline.com]
optimizing the working concentration of KPLH1130 for primary cells
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing the working concentration of KPLH1130 for primary cell experiments. This compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK) that blocks M1 macrophage polarization and attenuates proinflammatory responses.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).[2][3][4] PDKs are key enzymes that regulate the pyruvate dehydrogenase complex (PDC) through phosphorylation, thereby controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[6] By inhibiting PDK, this compound prevents the phosphorylation and inactivation of PDC, promoting mitochondrial respiration.[1][7] In primary cells like macrophages, this action has been shown to prevent polarization towards the pro-inflammatory M1 phenotype.[1][3]
Q2: What are primary cells and why are they challenging to work with?
A2: Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are more physiologically relevant than immortalized cell lines but are also more sensitive to handling and environmental conditions.[8][9] Challenges include fragility during thawing and passaging, susceptibility to contamination, and variability between donors.[10][11] Therefore, careful optimization of experimental conditions, including the concentration of compounds like this compound, is critical.
Q3: What is the recommended starting concentration range for this compound in primary cells?
A3: For a new inhibitor, it's recommended to start with a broad concentration range to determine the optimal dose. A typical starting point for in vitro cell-based assays is between 10 nM and 10 µM.[12] The final optimal concentration will be highly dependent on the specific primary cell type, donor variability, and the experimental endpoint. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to primary cells; it is best to keep the final concentration below 0.1%.[11]
Experimental Workflow & Troubleshooting
Optimizing the working concentration of this compound requires a systematic approach to balance target engagement with cell viability. The following workflow and troubleshooting guide will help you navigate common issues.
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations. | 1. Primary cells are overly sensitive.[9][10] 2. DMSO toxicity. 3. Sub-optimal cell culture conditions.[8] | 1. Ensure you are using a very low passage number for your primary cells.[8] 2. Verify the final DMSO concentration is <0.1%. Prepare a vehicle-only control. 3. Confirm that media, supplements, and coatings are optimal for your specific cell type.[10] |
| No observable effect on target protein or downstream markers. | 1. This compound concentration is too low. 2. The incubation time is too short. 3. The compound has degraded. 4. The target (PDK) is not highly expressed or active in your cells under basal conditions. | 1. Increase the concentration range. Ensure your dose-response curve has a sufficient number of points. 2. Perform a time-course experiment (e.g., 6, 12, 24 hours). 3. Use a fresh aliquot of this compound stock. 4. Stimulate the cells to induce the pathway of interest (e.g., with LPS + IFN-γ for macrophage M1 polarization).[3] |
| Inconsistent results between experiments. | 1. High variability in primary cells from different donors. 2. Inconsistent cell seeding density.[8][10] 3. Technical variability in assays. | 1. If possible, pool cells from multiple donors or perform experiments on several donors to assess variability. 2. Ensure accurate cell counting and even plating. Primary cells are sensitive to density.[10] 3. Maintain consistent protocols, incubation times, and reagent preparations. |
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy of this compound in Primary Human Macrophages
| Concentration (µM) | Cell Viability (% of Control) | p-PDH E1α Level (% of Stimulated Control) | TNF-α Secretion (% of Stimulated Control) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 8.1 | 100 ± 9.2 |
| 0.01 | 98 ± 5.1 | 85 ± 7.3 | 88 ± 6.5 |
| 0.1 | 99 ± 3.8 | 52 ± 6.0 | 45 ± 5.1 |
| 1 | 95 ± 4.2 | 15 ± 4.1 | 12 ± 3.3 |
| 10 | 88 ± 6.3 | 8 ± 2.5 | 7 ± 2.1 |
| 25 | 65 ± 7.0 | N/A | N/A |
| 50 | 48 ± 5.9 | N/A | N/A |
| Calculated Value | CC50 ≈ 50 µM | IC50 ≈ 0.09 µM | IC50 ≈ 0.12 µM |
Data are presented as mean ± SD. Cells were stimulated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
Key Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[13]
-
Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a "vehicle-only" control and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24-48 hours (this time should match your planned functional assays).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control after subtracting the blank reading.
Protocol 2: Target Engagement via Western Blot
This protocol assesses the inhibition of PDK by measuring the phosphorylation of its direct substrate, the E1α subunit of PDC.
-
Cell Treatment: Seed primary macrophages in a 6-well plate. Once adhered, stimulate them with LPS and IFN-γ in the presence of varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-PDH E1α (Ser293) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total PDH E1α and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDH E1α signal to the total PDH E1α and the loading control.
Signaling Pathway and Troubleshooting Logic
Caption: this compound inhibits PDK, promoting the active state of PDC.
Caption: A logical flowchart for troubleshooting experiments where this compound shows no effect.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]
- 8. kosheeka.com [kosheeka.com]
- 9. krishgen.com [krishgen.com]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. promocell.com [promocell.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
assessing the stability of KPLH1130 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the pyruvate dehydrogenase kinase (PDK) inhibitor, KPLH1130, in solution. Adherence to proper storage and handling protocols is critical for ensuring the integrity and activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO at concentrations up to 135 mg/mL (476.56 mM).[1] For complete dissolution, gentle warming and sonication may be required. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -80°C for long-term storage, where they can be stable for up to one year. For short-term storage, -20°C is also acceptable. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous-based buffers for in vitro assays?
A3: The stability of this compound in aqueous buffers is dependent on the pH, temperature, and composition of the buffer. Generally, it is recommended to prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before each experiment. If temporary storage is necessary, solutions should be kept on ice and used within a few hours. Prolonged storage in aqueous solutions at room temperature is not recommended due to the potential for hydrolysis and degradation.
Q4: Can I store this compound in aqueous solutions for extended periods?
A4: Storing this compound in aqueous solutions for extended periods is not advised. If an experiment requires the use of a pre-diluted aqueous solution over several hours, it is essential to perform a stability assessment under the specific experimental conditions to ensure the compound's integrity.
Q5: Are there any known incompatibilities of this compound with common laboratory plastics or reagents?
A5: While specific incompatibility studies for this compound are not widely published, it is good laboratory practice to use polypropylene tubes for storage and to avoid prolonged contact with reactive materials. When using this compound in cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Assessing this compound Stability
This guide addresses common issues encountered during the assessment of this compound stability in solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound potency in assays | 1. Degradation of this compound in solution due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer. | 1. Prepare fresh dilutions from a properly stored DMSO stock solution for each experiment. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Assess the stability of this compound in your specific assay buffer over the time course of your experiment. |
| Precipitation of this compound in aqueous buffer | 1. The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Lower the final concentration of this compound in the aqueous solution. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells. Consider using a solubilizing agent like Pluronic F-68 if compatible with your assay. |
| Inconsistent results between experiments | 1. Variability in the preparation of this compound solutions. 2. Use of aged or improperly stored stock solutions. 3. Degradation during the experiment. | 1. Standardize the protocol for preparing this compound solutions. 2. Use a fresh aliquot of the stock solution for each set of experiments. 3. Perform a time-course stability study under your experimental conditions to determine the window of stability. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation of this compound. 2. Contamination of the solvent or buffer. 3. Interaction with components of the solution. | 1. Compare the chromatogram with a freshly prepared standard to identify potential degradation products. 2. Use high-purity solvents and freshly prepared buffers. 3. Analyze this compound in simpler matrices to identify potential interactions. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solution over time.
1. Materials:
-
This compound solid compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve it in the required volume of DMSO to achieve a 10 mM concentration.
-
Test Solution: Dilute the this compound stock solution with the aqueous buffer of interest to a final concentration of 100 µM.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
3. Stability Study Procedure:
-
Divide the test solution into several aliquots in polypropylene tubes.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately analyze the samples by HPLC.
4. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 95% A; 5-25 min, 95-5% A; 25-30 min, 5% A; 30-35 min, 5-95% A; 35-40 min, 95% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time for each storage condition.
Data Presentation
Table 1: Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 96.2 |
| 4 | 99.5 | 96.8 | 92.5 |
| 8 | 99.1 | 93.2 | 85.1 |
| 24 | 97.5 | 85.4 | 68.3 |
| 48 | 95.2 | 72.1 | 45.7 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual stability may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PDK, leading to increased PDC activity and oxidative phosphorylation, which in turn suppresses M1 macrophage polarization.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution over time using HPLC.
References
common experimental challenges with small molecule PDK inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with small molecule inhibitors of Pyruvate Dehydrogenase Kinase (PDK).
Frequently Asked Questions (FAQs)
Q1: What are the most common experimental challenges when working with small molecule PDK inhibitors?
A1: Researchers often encounter challenges related to inhibitor solubility, stability, off-target effects, and accurately measuring target engagement and downstream biological effects. These issues can lead to inconsistent data and misinterpretation of results. This guide provides detailed troubleshooting for each of these common problems.
Q2: Which PDK inhibitor should I choose for my experiment?
A2: The choice of inhibitor depends on the specific research question, the experimental system (in vitro, cell-based, in vivo), and the required selectivity for PDK isoforms. The table below summarizes the properties of commonly used PDK inhibitors to aid in your selection.
Data Presentation: Properties of Common PDK Inhibitors
| Inhibitor | Target(s) | IC50 Values | Solubility | Stability Notes |
| Dichloroacetate (DCA) | Pan-PDK inhibitor, with higher potency for PDK2 and PDK4. | PDK2: ~183 µM, PDK4: ~80 µM.[1][2][3] | High solubility in water and DMSO.[4] | Stable in aqueous solutions.[5] |
| AZD7545 | Potent inhibitor of PDK1 and PDK2. | PDK1: ~36.8 nM, PDK2: ~6.4 nM.[6][7] | Soluble in DMSO (≥ 46 mg/mL). | Can stimulate PDK4 activity in the absence of the E2/E3BP core.[8] |
| VER-246608 | Pan-isoform ATP-competitive inhibitor. | PDK1: ~35 nM, PDK2: ~84 nM, PDK3: ~40 nM, PDK4: ~91 nM.[9][10] | Soluble in DMSO (up to 100 mM).[5] | Selective for PDKs over HSP90, a kinase with a similar ATP-binding pocket.[8] |
| JX06 | Covalent inhibitor of PDK1, PDK2, and PDK3. | PDK1: ~0.049 µM, PDK2: ~0.101 µM, PDK3: ~0.313 µM.[11] | Information not readily available. | Covalent binding may lead to irreversible inhibition. |
Troubleshooting Guides
Problem 1: Poor Inhibitor Solubility
Q: My PDK inhibitor is precipitating in my cell culture media. What can I do?
A: Poor aqueous solubility is a common issue with small molecule inhibitors.[11] Here are some strategies to improve solubility for in vitro experiments:
-
Optimize Solvent and Stock Concentration:
-
Ensure your inhibitor is fully dissolved in a suitable solvent, typically DMSO, before diluting into aqueous buffers or media.
-
Prepare a high-concentration stock solution in 100% DMSO. We recommend a standard storage concentration of 50 mM for many small-molecule inhibitors, but this should be below the compound's solubility limit in DMSO to prevent precipitation upon storage.[12]
-
When diluting into your final aqueous solution, do not exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic to cells.
-
-
Use Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[2][4][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[13]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations to aid in solubilization.[15]
-
Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween 80 can be used in combination with saline.[10]
-
-
Particle Size Reduction: For some applications, reducing the particle size of the solid compound can increase the dissolution rate.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. humapub.com [humapub.com]
- 5. scbt.com [scbt.com]
- 6. promega.es [promega.es]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. oncotarget.com [oncotarget.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. docs.abcam.com [docs.abcam.com]
Technical Support Center: Interpreting Unexpected Results in KPLH1130-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the pyruvate dehydrogenase kinase (PDK) inhibitor, KPLH1130.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are mitochondrial enzymes that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced mitochondrial respiration (oxidative phosphorylation).[3][4]
Q2: What are the known effects of this compound on macrophage polarization?
A2: this compound has been shown to potently inhibit M1 macrophage polarization.[1][3] This is achieved by reducing the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, and decreasing the levels of M1 phenotype markers like HIF-1α and iNOS.[1][3] this compound also prevents the decrease in mitochondrial oxygen consumption rate (OCR) typically observed during M1 polarization.[1][3]
Q3: What are the typical in vitro and in vivo concentrations used for this compound?
A3: In vitro studies with macrophages have effectively used this compound in the range of 1-10 µM for treatment durations of 3 to 12 hours.[3] For in vivo studies in mice, a dose of 70 mg/kg has been reported.[1]
Q4: In which cell types has this compound been studied?
A4: The primary focus of published research has been on various types of macrophages, including peritoneal macrophages (PMs) and bone marrow-derived macrophages (BMDMs).[3] There is also emerging interest in its effects on cancer cells due to the role of PDK in tumor metabolism.[5][6]
Troubleshooting Guides for Unexpected Results
Researchers may encounter unexpected outcomes when working with this compound. This section provides structured guidance for troubleshooting these scenarios.
Scenario 1: Attenuated or No Inhibition of Pro-inflammatory Cytokines
Unexpected Result: Treatment with this compound at the recommended concentration (1-10 µM) does not significantly reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Ensure cells are healthy, within a low passage number, and not stressed before treatment. High passage numbers can lead to altered cellular responses. |
| Reagent Quality | Verify the integrity and activity of this compound. If possible, test a fresh stock of the compound. Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and does not exceed cytotoxic levels. |
| Stimulation Agent | Confirm the activity of the pro-inflammatory stimulus (e.g., LPS, IFN-γ). The concentration and incubation time of the stimulus may need to be optimized for your specific cell type and experimental conditions. |
| Timing of Treatment | The timing of this compound treatment relative to stimulation is critical. Co-treatment or pre-treatment with this compound before stimulation may be more effective than post-treatment. |
| Assay Sensitivity | For ELISA assays, ensure the standard curve is accurate and the sample dilutions are within the linear range of the assay. High background or low signal can obscure the inhibitory effect.[7][8][9][10] |
| Cell Type Specificity | The response to this compound may vary between different macrophage subtypes or cell lines. Consider testing a range of concentrations and incubation times to determine the optimal conditions for your specific cells. |
Logical Workflow for Troubleshooting Attenuated Cytokine Inhibition
Caption: Troubleshooting workflow for attenuated cytokine inhibition.
Scenario 2: Unexpected Increase in Cell Proliferation
Unexpected Result: this compound treatment leads to an increase in the proliferation of a specific cancer cell line, contrary to the expected anti-cancer effects of some PDK inhibitors.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Metabolic Reprogramming | By promoting mitochondrial respiration, this compound might provide an energetic advantage to certain cancer cells that are not solely reliant on glycolysis.[11][12] Assess the metabolic profile of your cancer cells (see Seahorse XF protocol below). |
| Nutrient Availability | The effect of PDK inhibition can be context-dependent and influenced by the availability of nutrients like glucose and glutamine in the culture medium.[12] |
| Off-Target Effects | While this compound is a specific PDK inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Perform a dose-response curve to see if the proliferative effect is concentration-dependent. |
| Apoptosis vs. Proliferation | The net effect on cell number is a balance between proliferation and cell death. Assess markers of both apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) to dissect the cellular response. |
| Cell Line-Specific Signaling | The genetic and signaling background of the cancer cell line can dictate the ultimate response to metabolic intervention. Some cancer cells may have compensatory pathways that are activated upon PDK inhibition, leading to increased proliferation. |
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits PDK, promoting PDC activity.
Scenario 3: Inconsistent Oxygen Consumption Rate (OCR) measurements
Unexpected Result: Seahorse XF analysis of this compound-treated cells shows highly variable or inconsistent OCR data between wells or experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Cell Seeding Density | Inconsistent cell numbers per well is a major source of variability. Optimize seeding density to ensure a confluent monolayer on the day of the assay. A cell titration experiment is recommended.[13] |
| Plate Edge Effects | Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells for experimental samples. |
| Incomplete Drug Mixing | Ensure proper mixing of injected compounds (including this compound) by the Seahorse instrument. Check the instrument's mixing parameters. |
| Sensor Cartridge Hydration | Inadequate hydration of the sensor cartridge can lead to erroneous readings. Follow the manufacturer's protocol for overnight hydration.[14][15] |
| Assay Medium pH | The assay medium should be at the correct pH (typically 7.4) at the start of the assay. Ensure the medium is properly buffered and equilibrated in a non-CO2 incubator.[14] |
| Low OCR or Poor Response to Mitochondrial Stressors | If basal OCR is very low, it can be difficult to detect changes. Ensure cells are metabolically active. If there is a poor response to mitochondrial inhibitors (e.g., oligomycin, FCCP), optimize their concentrations for your cell type.[16] |
Experimental Workflow: Seahorse XF Mito Stress Test
Caption: Workflow for Seahorse XF Mito Stress Test.
Experimental Protocols
Western Blotting for HIF-1α
-
Sample Preparation: For detection of HIF-1α, which is rapidly degraded under normoxic conditions, it is crucial to lyse cells quickly.[16] Consider using a lysis buffer containing protease and phosphatase inhibitors, and optionally CoCl2 to stabilize HIF-1α.[3] For nuclear proteins like HIF-1α, preparing nuclear extracts is recommended.[16]
-
Protein Quantification: Determine protein concentration using a standard method like the BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 7.5% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
ELISA for Pro-inflammatory Cytokines (e.g., TNF-α)
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample and Standard Preparation: Prepare a standard curve using recombinant cytokine. Dilute cell culture supernatants to fall within the linear range of the standard curve.
-
Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells four times with wash buffer.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Seahorse XF Extracellular Flux Analysis (Mito Stress Test)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Cell Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Preparation: Prepare this compound and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations in the assay medium.
-
Assay Execution: Load the drug plate and the cell plate into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein content. Analyze the key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 906669-07-6: 3H-1,2,4-Triazol-3-one,5-(2,4-dihydroxyph… [cymitquimica.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sinobiological.com [sinobiological.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpu.edu.cn [cpu.edu.cn]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. researchgate.net [researchgate.net]
- 17. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in KPLH1130 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor. Proper experimental design, particularly concerning vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDKs are a family of kinases that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, leading to an increased conversion of pyruvate to acetyl-CoA within the mitochondria. This enhancement of mitochondrial glucose oxidation can influence various cellular processes, including inflammation and metabolism.[4][5][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies related to metabolic and inflammatory disorders. Key applications include the investigation of:
-
Macrophage Polarization: this compound has been shown to potently inhibit M1 macrophage polarization, reducing the expression of pro-inflammatory cytokines.[1][4][5]
-
Mitochondrial Respiration: It can prevent the reduction in the mitochondrial oxygen consumption rate (OCR) that is often induced by inflammatory stimuli.[1][5]
-
Metabolic Diseases: this compound has been demonstrated to improve glucose tolerance in high-fat diet-fed mice, making it a valuable tool for studying obesity-associated metabolic disorders.[1][4]
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a crucial component of experimental design where the substance used to dissolve or suspend the test compound (the "vehicle") is administered to a control group in the same manner as the active compound.[7][8][9] This is critical because the vehicle itself can have biological effects that could be mistakenly attributed to the test compound. For this compound, which is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, a vehicle control group would be treated with the same concentration of DMSO as the this compound-treated group.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: For oral administration in animal models, a homogeneous suspension of this compound can be prepared using carboxymethylcellulose sodium (CMC-Na).[3] For intraperitoneal injections of other PDK inhibitors, a solution of 10% DMSO in an aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin has been used.[10] The choice of vehicle should always be validated to ensure it does not cause adverse effects in the animal model.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in macrophage polarization assays.
-
Possible Cause: The vehicle, particularly DMSO, may be affecting macrophage polarization. Studies have shown that DMSO can suppress both M1 and M2 macrophage skewing.[1][2]
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure you have a proper vehicle control group (cells treated with the same concentration of DMSO as the this compound-treated group).
-
Titrate DMSO Concentration: Determine the lowest effective concentration of this compound to minimize the final DMSO concentration in your cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% to minimize off-target effects, though some cell lines may tolerate up to 0.5%.[11]
-
Alternative Solvents: If DMSO-related effects are suspected, consider alternative solvents. However, the solubility of this compound in other vehicles for in vitro use may be limited and would require optimization.
-
Assay Timing: Optimize the timing of your this compound treatment and stimulation with polarizing agents (e.g., LPS + IFN-γ for M1).
-
Issue 2: Altered mitochondrial respiration in control cells.
-
Possible Cause: DMSO is known to impact mitochondrial function. At higher concentrations, it can impair mitochondrial respiration and membrane potential.[4][12][13]
-
Troubleshooting Steps:
-
Review DMSO Concentration: As with polarization assays, ensure the final DMSO concentration is as low as possible. Even "non-toxic" low doses of DMSO can affect mitochondrial bioenergetics.[4][12]
-
Run Vehicle-Only Controls: Meticulously compare the mitochondrial respiration profiles (e.g., OCR using Seahorse XF Analyzer) of untreated cells with vehicle-treated cells to quantify the baseline effect of the vehicle.
-
Cell Density Optimization: Ensure consistent cell seeding density across all wells, as variations can significantly impact metabolic measurements.
-
Issue 3: Poor solubility or precipitation of this compound in culture medium.
-
Possible Cause: this compound has limited aqueous solubility.
-
Troubleshooting Steps:
-
Stock Solution Preparation: this compound is highly soluble in DMSO (>100 mg/mL).[14] Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of your stock solution in your cell culture medium. It is crucial to add the this compound stock solution to the medium and mix thoroughly to avoid precipitation.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution after dilution in the medium.
-
Data Presentation: Vehicle Effects of DMSO
The following tables summarize the potential effects of DMSO, a common vehicle for this compound, on key experimental readouts. This data is compiled from various studies and highlights the importance of appropriate vehicle controls.
Table 1: Effects of DMSO on Macrophage Polarization
| Parameter | Cell Type | DMSO Concentration | Observed Effect | Citation |
| M1/M2 Skewing | Mouse Macrophages | Starting at 0.25% | Reduced both M1 and M2 polarization | [1] |
| iNOS Expression (M1 marker) | Mouse Macrophages | 0.25% - 1% | Reduced expression | [1] |
| Nitric Oxide (NO) Production | Mouse Macrophages | As low as 0.08% | Significantly reduced | [1] |
| Pro-inflammatory Cytokines | Human Blood Cells | 0.5% - 2% | Suppressed expression | [1] |
| NF-κB Activation | RAW264.7 Macrophages | 0.5% - 1.5% | Inhibited | [15] |
Table 2: Effects of DMSO on Mitochondrial Function
| Parameter | Cell Type | DMSO Concentration | Observed Effect | Citation |
| Basal Respiration (OCR) | H9c2 Cardiomyoblasts | 3.7% | Significantly impaired | [12] |
| Maximal Respiration | MCF-7 Cancer Cells | ≥0.009% | Reduced | [4][12] |
| ATP-linked Respiration | MCF-7 Cancer Cells | ≥0.009% | Reduced | [4][12] |
| Mitochondrial Membrane Potential | Cultured Astrocytes | 1% | Impaired | [13] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7) in appropriate culture plates and allow them to adhere.
-
This compound and Vehicle Preparation: Prepare a stock solution of this compound in 100% DMSO. Create working solutions by diluting the stock in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Pre-treat the cells with this compound or the vehicle control for a predetermined time (e.g., 1-3 hours).
-
Polarization: Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours).
-
Analysis: Harvest the cell supernatant to measure cytokine secretion (e.g., by ELISA) and lyse the cells to analyze protein expression (e.g., by Western blot for iNOS and HIF-1α) or gene expression (e.g., by qRT-PCR for TNFα, IL-6).
Protocol 2: Mitochondrial Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate at an optimized density.
-
This compound and Vehicle Preparation: Prepare this compound and vehicle control solutions as described in Protocol 1.
-
Treatment and Stimulation: Pre-treat the cells with this compound or vehicle control. Subsequently, stimulate the cells with polarizing agents (e.g., LPS + IFN-γ) for the desired time.
-
Seahorse XF Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data, ensuring to normalize to cell number or protein concentration. Compare the results from the this compound-treated group to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow with vehicle control.
References
- 1. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylsulphoxide induction of the murine macrophage-like line P388D1: change of phagocytic ability and cell surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potent" by Chan Yuan, Junying Gao et al. [uknowledge.uky.edu]
- 14. abmole.com [abmole.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to KPLH1130 and Dichloroacetate (DCA) for Metabolic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two pyruvate dehydrogenase kinase (PDK) inhibitors, KPLH1130 and dichloroacetate (DCA), in the context of cancer therapy. By targeting the metabolic reprogramming inherent in many cancer cells, both compounds aim to reverse the Warburg effect and promote apoptosis. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Both this compound and dichloroacetate (DCA) function by inhibiting pyruvate dehydrogenase kinase (PDK), a key enzyme that suppresses mitochondrial respiration in cancer cells. Inhibition of PDK reactivates the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from glycolysis to oxidative phosphorylation, increased production of reactive oxygen species (ROS), and subsequent apoptosis of cancer cells.
Available data suggests that this compound is a significantly more potent inhibitor of PDK than DCA, effective at micromolar concentrations, whereas DCA typically requires millimolar concentrations to achieve similar effects. This difference in potency may have significant implications for therapeutic efficacy and potential side effects. While DCA has been investigated in numerous preclinical and clinical studies, research on this compound is in earlier stages but shows promise as a more targeted and potent agent.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and DCA. It is important to note that the data for each compound is derived from different studies and direct head-to-head comparisons in the same cancer models are limited.
Table 1: Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect |
| Inhibition of pro-inflammatory cytokine expression | Macrophages | 5-10 µM | Significant inhibition |
| Cellular IC50 (as a DCA derivative, compound 1f) | Cancer Cells | 2.0 µM | Inhibition of cell proliferation |
| Enzymatic EC50 (as a DCA derivative, compound 1f) | PDK | 68 nM | Inhibition of enzyme activity |
Note: Data for this compound's direct anti-cancer efficacy is emerging. The data from a potent DCA derivative is included to illustrate the potential potency of next-generation PDK inhibitors like this compound.
Table 2: Efficacy of Dichloroacetate (DCA)
| Parameter | Enzyme/Cell Type | IC50 / Concentration | Effect | Citation |
| PDK2 Inhibition | Enzyme | 183 µM | Enzymatic inhibition | [1] |
| PDK4 Inhibition | Enzyme | 80 µM | Enzymatic inhibition | [1] |
| Cell Viability | Melanoma Cell Lines | 13.3 - 27.0 mM | Inhibition of cell viability | [2] |
| Cell Viability | High-Grade Glioma Stem Cells | 15 - 40 mM | Inhibition of cell viability | [1] |
| Apoptosis Induction | Various Cancer Cell Lines | ≥ 25 mM | Induction of apoptosis | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and DCA, and a typical experimental workflow for evaluating their efficacy.
Caption: Mechanism of Action of this compound and DCA.
Caption: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or DCA for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound or DCA at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Metabolic Analysis (Seahorse XF Analyzer)
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound or DCA for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse Assay: Perform a mitochondrial stress test or glycolysis stress test using the Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A (for mitochondrial stress) or glucose, oligomycin, and 2-deoxyglucose (for glycolysis stress).
-
Data Acquisition: The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. Compare the metabolic profiles of treated cells to control cells.
Conclusion
Both this compound and dichloroacetate represent promising therapeutic strategies for targeting the metabolic vulnerabilities of cancer cells. The available evidence suggests that this compound is a more potent inhibitor of PDK than DCA, potentially offering a more effective and targeted therapeutic approach with a better safety profile. However, further head-to-head comparative studies in various cancer models are necessary to fully elucidate their relative efficacy and clinical potential. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
A Comparative Guide to PDK Inhibitors: KPLH1130 versus AZD7545
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two prominent Pyruvate Dehydrogenase Kinase (PDK) inhibitors: KPLH1130 and AZD7545. The information is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to PDK Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inactivating PDC, PDKs divert pyruvate from mitochondrial oxidation towards lactate production, a hallmark of the Warburg effect observed in many cancer cells. Inhibition of PDKs can restore PDC activity, promoting oxidative phosphorylation and impacting various pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.
Mechanism of Action
Both this compound and AZD7545 are inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key enzymatic regulator of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, these molecules prevent the phosphorylation and subsequent inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
AZD7545 is a potent and selective, non-ATP-competitive inhibitor of PDKs.[1] It has been shown to be particularly effective against PDK2.[1][2]
This compound is described as a specific inhibitor of PDK.[3][4] Its primary reported downstream effects are the blockage of M1 macrophage polarization and the attenuation of pro-inflammatory responses.[3][4][5]
Biochemical and Cellular Activity
A direct head-to-head comparison of the biochemical potency of this compound and AZD7545 is challenging due to the limited publicly available data for this compound's activity against specific PDK isoforms. However, based on existing literature, a summary of their known activities is presented below.
| Parameter | This compound | AZD7545 | Reference |
| PDK1 IC50 | Not Reported | 36.8 nM | [1][2] |
| PDK2 IC50 | Not Reported | 6.4 nM | [1][2] |
| PDK3 IC50 | Not Reported | 600 nM | [6] |
| PDK4 Activity | Not Reported | Stimulates activity at >10 nM | [1] |
| PDH Activity EC50 | Not Reported | 5.2 nM (in the presence of PDHK2) | [7] |
| Pyruvate Oxidation EC50 | Not Reported | 105 nM (in rat hepatocytes) | [7] |
| Macrophage Polarization | Potently inhibits M1 polarization | Not Reported | [5] |
Table 1: Comparison of In Vitro Efficacy of this compound and AZD7545. This table summarizes the available biochemical and cellular activity data for both inhibitors. IC50 and EC50 values represent the concentration of the inhibitor required to achieve 50% of its maximal effect.
In Vivo Efficacy
Both this compound and AZD7545 have demonstrated efficacy in preclinical in vivo models, albeit in different contexts.
| Study Focus | Animal Model | Compound and Dosage | Key Findings | Reference |
| Metabolic Disorder/Inflammation | High-Fat Diet (HFD)-fed mice | This compound (70 mg/kg) | Improved glucose tolerance. | [8] |
| Metabolic Disorder | Obese Zucker (fa/fa) rats | AZD7545 (10 mg/kg, twice daily for 7 days) | Markedly improved the 24-hour glucose profile by eliminating postprandial elevation in blood glucose. | [7] |
Table 2: Comparison of In Vivo Efficacy of this compound and AZD7545. This table outlines the key findings from in vivo studies investigating the effects of this compound and AZD7545.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: PDK Signaling Pathway and Points of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDK Inhibitors: KPLH1130 and VER-246608
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pyruvate dehydrogenase kinase (PDK) inhibitors, KPLH1130 and VER-246608. While both molecules target the same enzyme family, the available data for each compound varies significantly, impacting a direct quantitative comparison. This document summarizes the current state of knowledge on their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their characterization.
Introduction
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a hallmark of the Warburg effect in cancer cells and a key metabolic switch in inflammatory conditions. As such, PDK inhibitors are being actively investigated as potential therapeutics in oncology and metabolic disorders. This guide focuses on two such inhibitors: this compound, explored for its role in modulating macrophage polarization and inflammation, and VER-246608, a well-characterized pan-PDK inhibitor with anti-cancer properties.
Biochemical Performance: A Data Gap for this compound
A direct comparison of the biochemical potency of this compound and VER-246608 is hampered by the lack of publicly available data for this compound. While VER-246608 has been extensively characterized with specific IC50 values against all four PDK isoforms, similar data for this compound is not available in the reviewed literature.
Table 1: Biochemical Potency Against PDK Isoforms
| Compound | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| VER-246608 | 35[1] | 84[1] | 40[1] | 91[1] |
VER-246608 emerges as a potent, ATP-competitive, pan-isoform inhibitor of PDK, with IC50 values in the nanomolar range for all four isoforms[1][2]. Its discovery was the result of NMR-based fragment screening and structure-guided medicinal chemistry[3].
For This compound , while it is described as a specific PDK inhibitor[4][5], the precise inhibitory concentrations against the individual PDK isoforms have not been reported in the available literature. Studies have shown that at concentrations of 5-10 µM, this compound can significantly inhibit the expression of proinflammatory cytokines in macrophages[5]. One study mentioned an in vitro assay for PDK isoform activity inhibition by this compound, but the specific IC50 values were not provided[5].
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter to understand its potential for off-target effects.
Table 2: Kinase Selectivity Profile
| Compound | Screening Panel | Key Findings |
| This compound | Data not available | Data on selectivity against a broader kinase panel is not publicly available. |
| VER-246608 | 96 kinases (scanEDGE screen) | At a concentration of 10 µM, VER-246608 demonstrated significant or partial binding to only 8% of the kinases in the panel, suggesting a reasonable selectivity profile[3]. |
Cellular Activity and Biological Effects
Both compounds have demonstrated distinct biological effects in cellular and in vivo models.
Table 3: Summary of Cellular and Biological Effects
| Feature | This compound | VER-246608 |
| Primary Investigated Area | Inflammation, Macrophage Polarization, Metabolic Disorders[5][6] | Cancer Metabolism, Oncology[2][7][8] |
| Reported Cellular Effects | - Potently inhibits M1 macrophage polarization[6].- Reduces the expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β)[5].- Decreases levels of M1 phenotype markers (HIF-1α, iNOS) and nitric oxide (NO) production[6].- Prevents the reduction of mitochondrial oxygen consumption rate (OCR) induced by inflammatory stimuli[6]. | - Disrupts Warburg metabolism in cancer cells[2][7].- Induces context-dependent cytostasis in cancer cells, particularly under nutrient-depleted conditions[2][8].- Suppresses phosphorylation of the PDC E1α subunit[1].- Potentiates the activity of doxorubicin[2][8]. |
| In Vivo Effects | - Improves glucose tolerance in high-fat diet-fed mice[5][6]. | - Data from in vivo cancer models is not extensively detailed in the provided search results. |
Signaling Pathways and Experimental Workflows
Both this compound and VER-246608 exert their primary effects through the inhibition of the Pyruvate Dehydrogenase Kinase (PDK), which in turn modulates cellular metabolism.
The diagram above illustrates the central role of PDK in regulating the fate of pyruvate. By inhibiting PDK, both this compound and VER-246608 prevent the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation, thereby counteracting the metabolic phenotypes associated with certain cancers and inflammatory states.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings.
VER-246608: DELFIA-Based PDK Enzyme Functional Assay[1]
This assay is used to determine the in vitro potency of inhibitors against PDK isoforms.
-
Reagents and Materials : DELFIA assay reagents (assay buffer, wash buffer, enhancement solution), anti-rabbit IgG-Eu-N1 secondary antibody, 96-well V-bottom plates, recombinant PDK isoforms (PDK1, 2, 3, and 4), E1 subunit of PDC, ATP.
-
Compound Preparation : Test compounds are serially diluted in DMSO (typically a 10-point tripling dilution).
-
Enzyme Reaction :
-
Diluted compounds are added to an enzyme mix containing the specific PDK isoform (e.g., 10 nM for PDK-1, 2, and 3; 20 nM for PDK-4), 300 nM E1, 0.1 mg/mL BSA, and 1 mM DTT in MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).
-
The reaction is initiated by adding ATP to a final concentration of 5 µM.
-
The mixture is incubated for 1 hour at 30°C.
-
-
Detection : The level of E1 phosphorylation is quantified using a phospho-specific antibody and the DELFIA time-resolved fluorescence detection system.
-
Data Analysis : IC50 values are determined by fitting the data using non-linear regression analysis.
This compound: Macrophage Polarization and Cytokine Analysis[5]
While a detailed, step-by-step protocol for a specific biochemical assay for this compound is not available in the reviewed literature, the general methodology for assessing its impact on macrophage function can be summarized.
-
Cell Culture : Peritoneal macrophages (PMs) or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
M1 Polarization : Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.
-
Treatment : Cells are treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 12 hours).
-
Analysis of M1 Markers :
-
mRNA Expression : Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) and M1 markers (e.g., iNOS).
-
Protein Expression : Western blotting is used to determine the protein levels of M1 markers such as HIF-1α and iNOS.
-
Secreted Factors : Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant. Nitric oxide production is measured using the Griess assay.
-
-
Metabolic Analysis : The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer to assess mitochondrial respiration.
Conclusion
VER-246608 is a well-documented, potent, and relatively selective pan-PDK inhibitor with demonstrated anti-cancer metabolic effects in vitro. Its biochemical and cellular activities have been quantitatively characterized, providing a solid foundation for further research and development.
This compound is also a PDK inhibitor, with a distinct biological profile centered on the modulation of macrophage-driven inflammation and its potential therapeutic application in metabolic diseases. However, a significant gap exists in the public domain regarding its fundamental biochemical properties, including its potency against the individual PDK isoforms and its broader kinase selectivity.
For researchers and drug development professionals, the choice between these or similar molecules will depend on the therapeutic context. For oncology applications targeting the Warburg effect, a well-characterized pan-PDK inhibitor like VER-246608 might be desirable. For immunomodulatory or metabolic applications, the specific profile of this compound is of interest, although further biochemical characterization is essential to fully understand its therapeutic potential and potential off-target effects. This guide highlights the importance of comprehensive and publicly available data for enabling direct comparisons and advancing the field of kinase inhibitor research.
References
- 1. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating KPLH1130's Mechanism Through PDK Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor KPLH1130 with genetic knockdown of its target, Pyruvate Dehydrogenase Kinase (PDK), in the context of macrophage polarization. Experimental data and detailed protocols are presented to validate the mechanism of action of this compound.
Pyruvate Dehydrogenase Kinase (PDK) has been identified as a critical metabolic checkpoint, particularly in the context of inflammation and cancer. Its inhibition is a promising therapeutic strategy. This compound is a specific pharmacological inhibitor of PDK.[1] To rigorously validate that the observed effects of this compound are indeed due to its inhibition of PDK, a direct comparison with genetic knockdown of PDK is essential. This guide summarizes the key findings from a study that performed such a comparison, focusing on the role of PDK in macrophage polarization.
Comparative Analysis of this compound and PDK Genetic Knockdown
The central hypothesis is that if this compound acts specifically through PDK, its effects on cellular phenotypes should mimic those of genetically silencing the PDK genes. The study by Min et al. (2019) provides compelling evidence for this by comparing the effects of this compound with those in macrophages derived from PDK2 and PDK4 double knockout (DKO) mice. Both pharmacological inhibition and genetic knockdown of PDK were shown to suppress the pro-inflammatory M1 macrophage polarization.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and PDK2/4 genetic knockdown on the expression of M1 macrophage markers and pro-inflammatory cytokines.
Table 1: Effect on M1 Macrophage Marker Expression
| Marker | Treatment Condition | Fold Change vs. Control |
| iNOS | This compound (10 µM) | ↓ Significant Reduction |
| PDK2/4 DKO | ↓ Significant Reduction | |
| HIF-1α | This compound (10 µM) | ↓ Significant Reduction |
| PDK2/4 DKO | ↓ Significant Reduction |
Data abstracted from Min et al. (2019). The study demonstrated a significant decrease in the protein levels of these M1 markers with both treatments.[1]
Table 2: Effect on Pro-inflammatory Cytokine Secretion
| Cytokine | Treatment Condition | Concentration (pg/mL) vs. Stimulated Control |
| TNF-α | This compound (10 µM) | Significantly Lower |
| PDK2/4 DKO | Significantly Lower | |
| IL-6 | This compound (10 µM) | Significantly Lower |
| PDK2/4 DKO | Significantly Lower | |
| IL-1β | This compound (10 µM) | Significantly Lower |
| PDK2/4 DKO | Significantly Lower |
Data abstracted from Min et al. (2019). Both this compound treatment and PDK2/4 double knockout resulted in a marked decrease in the secretion of these key pro-inflammatory cytokines in stimulated macrophages.[1]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for validation, and the logical relationship between pharmacological and genetic inhibition.
References
KPLH1130 in Kinase Inhibitor Screening: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative assessment of KPLH1130, a reported Pyruvate Dehydrogenase Kinase (PDK) inhibitor, against other known PDK inhibitors, highlighting the importance of comprehensive kinase screening panels in drug discovery.
While this compound is marketed as a specific PDK inhibitor, publicly available data on its broader kinase selectivity profile is limited.[1][2][3] This guide contrasts the available information for this compound with data from other PDK inhibitors, VER-246608 and AZD7545, for which more extensive selectivity data has been published. Dichloroacetate (DCA), a well-established but less potent PDK inhibitor, is also included for historical context.
Comparative Analysis of PDK Inhibitor Specificity
The following table summarizes the available specificity and potency data for this compound and selected comparator compounds. It is important to note the disparity in the depth of characterization, with some compounds having been profiled against extensive kinase panels while others have more limited data.
| Compound | Primary Target(s) | Reported IC50/Ki Values for PDK Isoforms | Broad Kinase Panel Data Availability | Key Observations |
| This compound | Pyruvate Dehydrogenase Kinase (PDK) | Ki: 10 μM for PDK.[4] | No publicly available kinome-wide screening data found. | Described by vendors as a "specific" PDK inhibitor.[1][2][3] |
| VER-246608 | Pan-PDK inhibitor | PDK1: 35 nM, PDK2: 84 nM, PDK3: 40 nM, PDK4: 91 nM (IC50).[5] | scanEDGE panel (96 kinases): Demonstrated high selectivity for PDKs with significant or partial binding to only 8% of kinases tested.[6][7] | A potent, ATP-competitive, pan-isoform PDK inhibitor with a well-characterized selectivity profile.[5][6][7][8] |
| AZD7545 | PDK1 and PDK2 inhibitor | PDK1: 36.8 nM, PDK2: 6.4 nM, PDK3: 600 nM (IC50). Stimulates PDK4 activity at >10 nM.[9][10][11] | Limited publicly available kinome-wide screening data found. | A potent and selective inhibitor of PDK1 and PDK2.[9][10][11][12] |
| Dichloroacetate (DCA) | PDK inhibitor | Inhibits PDKs, with some isoform preference.[13] | No publicly available kinome-wide screening data found. | A well-established but less potent PDK inhibitor; its use in research has provided foundational understanding of PDK's role in metabolism.[13][14][15][16] |
Experimental Methodologies for Kinase Inhibitor Profiling
To assess the specificity of a kinase inhibitor, it is typically screened against a large panel of kinases. Several contract research organizations (CROs) offer these services using various technologies. The methodologies described below are representative of those used to generate the type of data presented in this guide.
KINOMEscan™ Competition Binding Assay (Eurofins Discovery)
This method is based on a proprietary active site-directed competition binding assay.
-
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Output: Results are often reported as percent of control (DMSO), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves. The data can be visualized using a TREEspot™ interaction map, which plots the inhibited kinases on a phylogenetic tree of the human kinome.[17][18][19]
HotSpot™ Radiometric Kinase Assay (Reaction Biology)
This is a radiometric activity-based assay.
-
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate by the kinase.
-
Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of [γ-³³P]-ATP. The reaction is then stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Detection: The amount of radioactivity on the filter is measured, which is directly proportional to the kinase activity. A decrease in radioactivity in the presence of the test compound indicates inhibition.
-
Data Output: Results are typically reported as percent inhibition relative to a DMSO control. IC50 values can be determined from dose-response curves.[20][21][22]
NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)
This is a cell-based assay that measures compound binding to a target kinase in live cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells.
-
Procedure: When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET.
-
Detection: The BRET signal is measured using a luminometer. A decrease in the BRET signal indicates that the test compound is engaging with the target kinase.
-
Data Output: Data is typically presented as IC50 values, representing the concentration of the compound that displaces 50% of the tracer.
Visualizing Kinase Selectivity and Experimental Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in kinase inhibitor screening.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VER-246608 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCA | Other Kinases | Tocris Bioscience [tocris.com]
- 14. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioinformation.net [bioinformation.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. landing.reactionbiology.com [landing.reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of the PDK Inhibitor KPLH1130 and Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is increasingly focused on combination therapies to enhance efficacy and overcome resistance. KPLH1130, a novel and potent inhibitor of pyruvate dehydrogenase kinase (PDK), has demonstrated significant promise as a modulator of cellular metabolism, particularly in the context of inflammation and metabolic diseases.[1][2][3] While direct studies on the synergistic effects of this compound with other research compounds are not yet available in the public domain, the extensive research on other PDK inhibitors, most notably dichloroacetate (DCA), provides a strong foundation for exploring potential synergistic combinations. This guide will objectively compare the established synergistic effects of DCA with other agents and propose a framework for investigating similar synergies with this compound, supported by relevant experimental data and methodologies.
The Mechanism of Action of this compound: A Gateway to Synergy
This compound functions by inhibiting PDK, a key enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC).[1][3] By blocking PDK, this compound promotes the conversion of pyruvate into acetyl-CoA, shunting metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[4] This metabolic switch has profound implications for various pathological conditions, including cancer and inflammatory diseases, where altered metabolism is a hallmark.[4][5]
In cancer cells, this metabolic reprogramming, often referred to as the reversal of the Warburg effect, can lead to increased production of reactive oxygen species (ROS), enhanced apoptosis, and sensitization to other anti-cancer agents.[4] In the context of inflammation, this compound has been shown to prevent the polarization of macrophages to the pro-inflammatory M1 phenotype.[1][2][3] These mechanisms provide a strong rationale for investigating this compound in combination with other therapeutic agents.
Synergistic Potential of PDK Inhibitors: Lessons from Dichloroacetate (DCA)
Dichloroacetate (DCA), a well-established PDK inhibitor, has been the subject of numerous studies investigating its synergistic effects with a wide range of anti-cancer agents. These studies provide a valuable roadmap for future research on this compound.
Synergistic Effects of DCA with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effect | Reference |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Enhanced anti-proliferation and apoptosis | [2] |
| Cisplatin | Bladder Cancer | Dramatically reduced tumor volumes | [6] |
| Doxorubicin | Breast Cancer | Markedly enhanced cell death and antiproliferative effects | [7] |
| Paclitaxel | Non-Small-Cell Lung Cancer | Increased efficiency of cell death | [1] |
Synergistic Effects of DCA with Targeted Therapies
| Targeted Therapy | Cancer Type | Observed Synergistic Effect | Reference |
| EGFR Tyrosine Kinase Inhibitors (Erlotinib, Gefitinib) | Non-Small Cell Lung Cancer | Additive to synergistic effects on inhibiting colony growth | [8] |
| Sirtinol (SIRT2 inhibitor) | Non-Small Cell Lung Cancer | Synergistic antitumor effects | [7] |
Proposed Signaling Pathway for PDK Inhibitor Synergy
The synergistic effects of PDK inhibitors like DCA, and potentially this compound, with other anti-cancer agents can be attributed to their ability to reverse the Warburg effect and increase mitochondrial respiration. This metabolic shift can render cancer cells more susceptible to the cytotoxic effects of other drugs.
Figure 1: Proposed mechanism of synergy for PDK inhibitors.
Experimental Protocols for Assessing Synergy
To investigate the potential synergistic effects of this compound with other research compounds, a systematic experimental approach is required. The following protocols, adapted from studies on DCA, can serve as a guide.
Cell Viability and Proliferation Assays
-
MTT Assay: To determine the effect of this compound, the other compound, and their combination on cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the compounds for 24, 48, and 72 hours. The IC50 (half-maximal inhibitory concentration) for each compound is calculated.
-
Colony Formation Assay: To assess the long-term proliferative capacity of cells. Cells are treated with the compounds for a specified period, and then allowed to grow into colonies. The number and size of colonies are quantified.
Analysis of Synergy
-
Combination Index (CI): The Chou-Talalay method is a widely accepted method to quantitatively determine the interaction between two drugs. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
In Vivo Studies
-
Xenograft Models: To evaluate the in vivo efficacy of the combination therapy. Tumor-bearing mice are treated with this compound, the other compound, or the combination, and tumor growth is monitored over time.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound with another research compound.
Figure 2: A general workflow for assessing synergistic effects.
Future Directions and Conclusion
The potent and specific inhibitory action of this compound on PDK presents a compelling case for its investigation in combination therapies. The extensive body of research on the synergistic effects of DCA provides a clear and promising path forward. By leveraging the established methodologies and understanding the underlying mechanisms of synergy, researchers can systematically explore the potential of this compound to enhance the efficacy of existing and novel therapeutic agents. Future studies should focus on identifying optimal combination partners for this compound across various disease models, with the ultimate goal of translating these findings into more effective clinical treatments.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of dichloroacetate in combination with 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts | MDPI [mdpi.com]
- 8. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Potency, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of various Pyruvate Dehydrogenase Kinase (PDK) inhibitors, supported by experimental data. Dysregulation of PDKs, key enzymes in cellular metabolism, is implicated in numerous diseases, including cancer, diabetes, and heart disease, making them a critical target for therapeutic intervention. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of these inhibitors for research and development.
Introduction to PDK and its Role in Cellular Metabolism
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that act as crucial regulators of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1][2] PDKs phosphorylate and inactivate the E1α subunit of the PDC, thereby inhibiting this conversion.[2] This action effectively shifts cellular metabolism away from mitochondrial respiration and towards glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect.[3] Consequently, inhibiting PDKs can reactivate the PDC, promoting oxidative phosphorylation and reversing the glycolytic phenotype, which presents a promising therapeutic strategy for various diseases.[3]
Comparative Potency of PDK Inhibitors
The potency of PDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the reported IC50 values for several prominent PDK inhibitors against the different PDK isoforms.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action | Clinical Development Status |
| Dichloroacetate (DCA) | - | 183,000 | - | 80,000 | Allosteric (Pyruvate binding site) | Phase 1, 2, and 3 trials for various cancers and metabolic disorders.[4] |
| AZD7545 | 36.8 | 6.4 | 600 | Stimulates activity | Allosteric (Lipoamide binding site) | Discontinued.[5][6] |
| VER-246608 | 35 | 84 | 40 | 91 | ATP Competitive | Preclinical.[7] |
| Nov3r | Potent Inhibition | Potent Inhibition | Potent Inhibition | No Inhibition | Allosteric (Lipoamide binding site) | Preclinical.[4][6] |
| Compound 11 | 410 | 1,500 | 3,900 | 6,800 | Not specified | Preclinical.[3] |
Signaling Pathway and Regulation
The activity of the Pyruvate Dehydrogenase Complex is tightly regulated by a phosphorylation/dephosphorylation cycle. High intramitochondrial ratios of NADH/NAD+ and Acetyl-CoA/CoA, indicative of a high energy state, allosterically activate PDKs.[2] Activated PDKs then phosphorylate serine residues on the E1α subunit of the PDC, leading to its inactivation. This prevents the conversion of pyruvate to acetyl-CoA, thus uncoupling glycolysis from the TCA cycle. Pyruvate Dehydrogenase Phosphatases (PDPs) reverse this process by dephosphorylating the PDC, thereby reactivating it. PDK inhibitors intervene in this pathway by preventing the PDK-mediated phosphorylation of the PDC.
Experimental Protocols
The determination of PDK inhibitor potency is primarily conducted through in vitro enzymatic assays. While specific parameters may vary between studies, a general workflow is outlined below.
General Enzymatic Assay Protocol for PDK Inhibition
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PDK isoenzymes (PDK1, PDK2, PDK3, or PDK4) and the Pyruvate Dehydrogenase E1 component (PDC-E1) as the substrate in the reaction buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare an ATP solution.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, the specific PDK isoenzyme, and the PDC-E1 substrate to each well.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature.
-
-
Detection and Data Analysis:
-
Terminate the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The amount of ATP consumed is directly proportional to the PDK activity.
-
Alternatively, measure the phosphorylation of PDC-E1 using methods such as ELISA with a phospho-specific antibody or radioisotope-based assays ([γ-32P]ATP).
-
Plot the percentage of PDK activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The development of potent and selective PDK inhibitors holds significant promise for the treatment of a range of metabolic diseases, including cancer. This guide provides a comparative overview of several key inhibitors, highlighting their potencies against different PDK isoforms and their mechanisms of action. The provided experimental framework offers a basis for the in-house evaluation of existing and novel PDK inhibitors. As research in this field continues to evolve, a thorough understanding of the comparative efficacy and underlying biology of these compounds will be paramount for the successful development of new therapeutic strategies.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD-7545 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KPLH1130: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of KPLH1130, a pyruvate dehydrogenase kinase (PDK) inhibitor utilized in metabolic and inflammatory disease research. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on general best practices for the disposal of non-hazardous research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and requirements.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative aspects of this compound handling and disposal.
| Parameter | Value/Recommendation | Source/Rationale |
| CAS Number | 906669-07-6 | Chemical Abstracts Service |
| Form | Solid powder | Supplier Information |
| Recommended Storage | -20°C for long-term | Supplier Information |
| Typical Solvent | Dimethyl sulfoxide (DMSO) | Common laboratory practice |
| Waste Classification (presumed) | Non-hazardous chemical waste | Based on available information for similar research compounds. Verification with local EHS is mandatory. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard laboratory safety protocol |
Disposal Protocols
The proper disposal of this compound requires a methodical approach to mitigate risks and ensure regulatory compliance. The following experimental protocols outline the detailed methodologies for handling and disposing of both solid this compound and solutions thereof.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: At the point of generation, separate solid this compound waste from other laboratory waste streams. This includes empty vials, weighing papers, and contaminated gloves or pipette tips.
-
Containerization: Place all solid waste into a clearly labeled, sealed plastic bag or a designated non-hazardous chemical waste container.
-
Labeling: The waste container must be labeled with the following information:
-
"Non-Hazardous Chemical Waste"
-
"this compound (CAS: 906669-07-6)"
-
Date of accumulation
-
Principal Investigator's name and laboratory location
-
-
Storage: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the waste container by your institution's EHS or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not pour this compound solutions down the drain.
-
Container Material: Use a container made of a material compatible with the solvent used (e.g., a high-density polyethylene or glass container for DMSO solutions).
-
Labeling: Clearly label the liquid waste container with:
-
"Non-Hazardous Chemical Waste"
-
"this compound in [Solvent Name, e.g., DMSO]"
-
Approximate concentration of this compound
-
Date of accumulation
-
Principal Investigator's name and laboratory location
-
-
Storage: Keep the liquid waste container tightly sealed and store it in a designated secondary containment bin within a well-ventilated area, such as a chemical fume hood.
-
Disposal: Coordinate with your institution's EHS for the proper disposal of the liquid chemical waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the disposal of solid and liquid this compound waste.
Caption: Decision pathway for determining the correct this compound disposal protocol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
